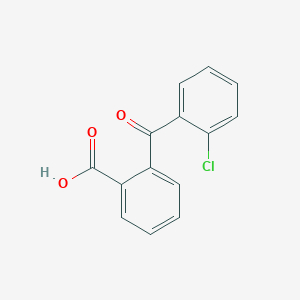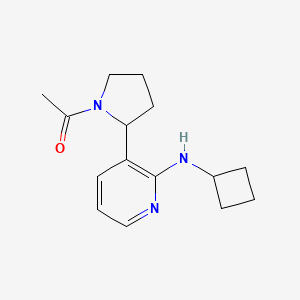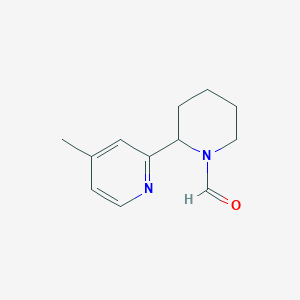
1-Nitrobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrobut-1-ene is an organic compound with the molecular formula C4H7NO2. It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether . It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
1-Nitrobut-1-ene can be synthesized through several methods. One common synthetic route involves the nitration of 1-butene using nitric acid or nitrogen dioxide. The reaction typically proceeds under controlled conditions to ensure the selective formation of the nitroalkene . Another method involves the dehydration of nitrobutanol, which can be obtained through the nitration of butanol . Industrial production methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield.
Analyse Chemischer Reaktionen
1-Nitrobut-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes or nitroalcohols under specific conditions.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include nitric acid, hydrogen gas (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitrobut-1-ene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-Nitrobut-1-ene involves its reactivity as a nitroalkene. The nitro group is highly electrophilic, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
1-Nitrobut-1-ene can be compared with other nitroalkenes such as 2-nitro-1-butene and 3-nitro-1-butene. These compounds share similar reactivity due to the presence of the nitro group but differ in their structural arrangement and specific reactivity patterns . For example, 2-nitro-1-butene has the nitro group attached to the second carbon, leading to different regioselectivity in reactions compared to this compound . The unique position of the nitro group in this compound makes it particularly useful for certain synthetic applications.
Eigenschaften
Molekularformel |
C4H7NO2 |
|---|---|
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
1-nitrobut-1-ene |
InChI |
InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
UTANVCZNJLPXGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)
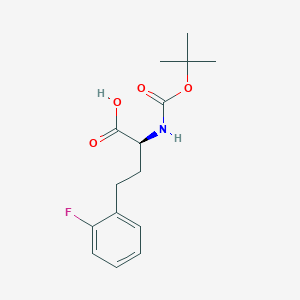


![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)
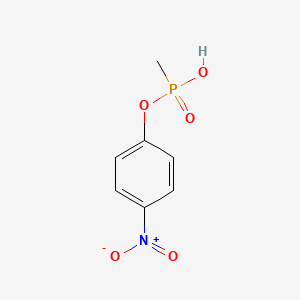

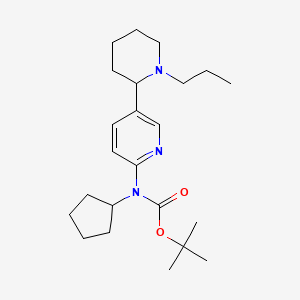
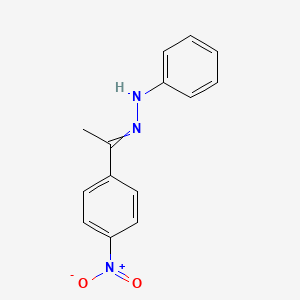

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)
